

Application of Compstatin in ELISA for Complement Activation Assessment

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Compound of Interest

Compound Name: *Compstatin*

Cat. No.: *B549462*

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Introduction

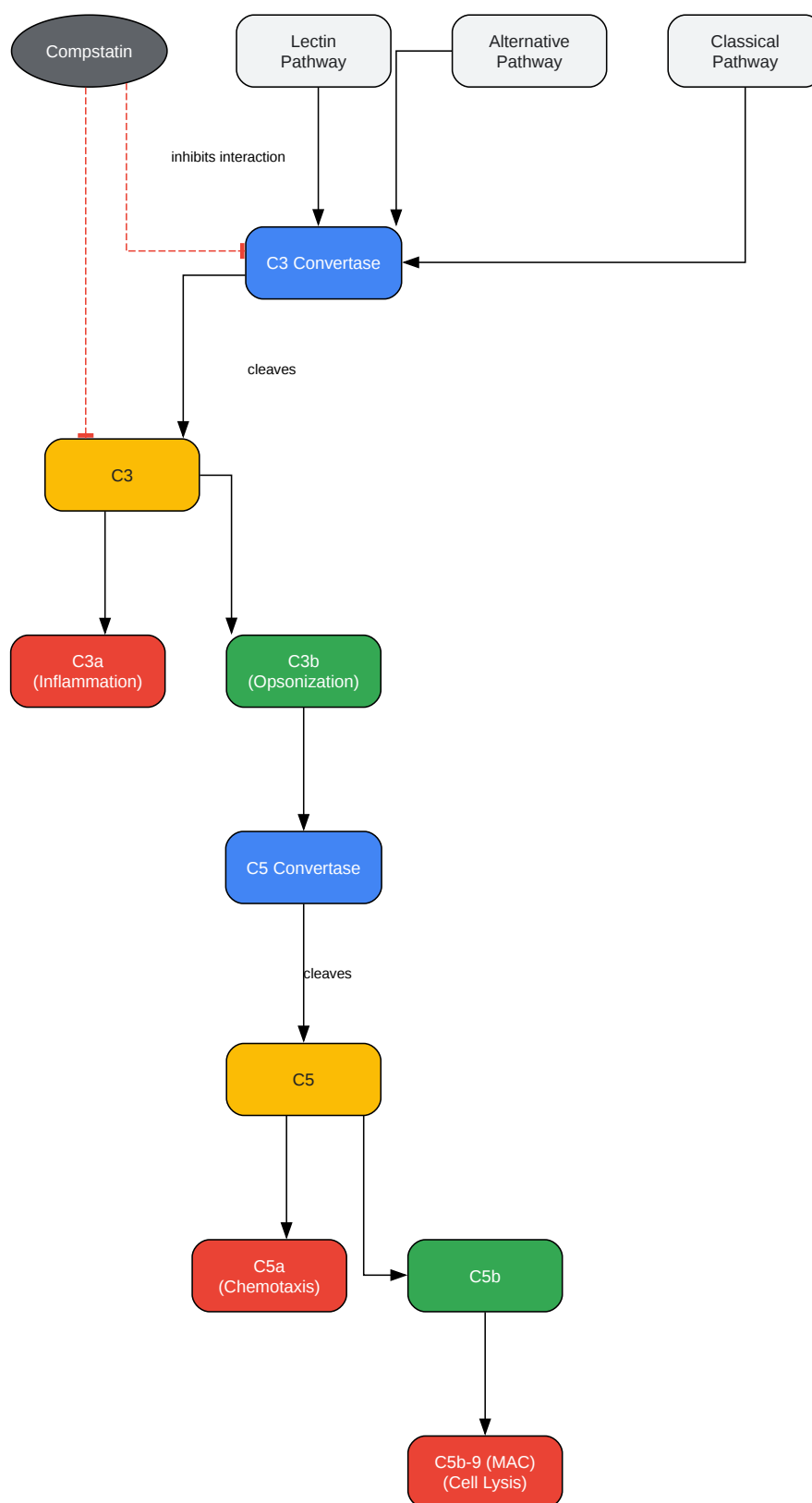
The complement system is a critical component of the innate immune response, playing a vital role in pathogen defense and immune homeostasis. However, its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, the development of complement-targeting therapeutics is of significant interest. **Compstatin**, a cyclic 13-residue peptide, is a potent inhibitor of complement activation that specifically targets the central component, C3.^{[1][2][3]} It binds to C3 and its cleavage product C3b, thereby preventing the formation and activity of C3 convertases, which are essential for the amplification of the complement cascade.^{[1][4]} This inhibitory action makes **Compstatin** and its analogs promising therapeutic candidates and valuable research tools for studying the role of complement in various pathologies.

Enzyme-linked immunosorbent assay (ELISA) is a widely used technique to quantify the activation of the complement system. By measuring the deposition of complement activation products, such as C3b and the soluble terminal complement complex (sC5b-9), ELISAs provide a robust method to assess the efficacy of complement inhibitors like **Compstatin**. This application note provides detailed protocols for using **Compstatin** in ELISA to monitor complement activation and presents data on its inhibitory effects.

Mechanism of Action of Compstatin

The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C3 into C3a and C3b by C3 convertases. C3b deposition on surfaces is a key event, leading to opsonization and phagocytosis, as well as the formation of the C5 convertase, which initiates the terminal pathway, culminating in the formation of the membrane attack complex (MAC), or C5b-9.

Compstatin exerts its inhibitory effect by binding to C3 and C3b, sterically hindering the access of C3 convertases to their substrate, C3.^[4] This prevents the cleavage of C3 and subsequent downstream events, including the generation of C3b and the formation of the sC5b-9 complex.



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Caption: Compstatin's mechanism of action in the complement cascade.

Quantitative Data: Compstatin Inhibition of Complement Activation

The inhibitory potency of **Compstatin** and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) in ELISA-based assays. The following table summarizes representative IC₅₀ values for the inhibition of the classical and alternative complement pathways.

Compstatin Analog	Pathway	IC ₅₀ (μM)	Reference
Original Compstatin	Classical	63	[1][2]
Alternative	12	[1][2]	
4(1MeW)7W Compstatin	Classical	~0.24 (267-fold > original)	[4]
Peptide I	Classical	65	[4]
Alternative	19	[4]	

Experimental Protocols

General Considerations

- **Sample Handling:** Human serum used for complement activation assays should be handled with care to avoid spontaneous activation. It is recommended to use serum from freshly drawn blood, allowed to clot at room temperature for 60-65 minutes, and then centrifuged.[5][6][7] The serum should be stored in aliquots at -70°C or lower and thawed only once before use.[5][6][7]
- **Buffers:** The choice of buffer is critical for selectively activating different complement pathways. For the classical pathway, a buffer containing both calcium and magnesium (e.g., GVB++) is used. For the alternative pathway, a buffer containing magnesium but chelating calcium (e.g., Mg-EGTA) is employed to block the classical and lectin pathways.
- **ELISA Kits:** Commercially available ELISA kits, such as the Wieslab® Complement System Screen, provide a standardized method for assessing the functional activity of all three

complement pathways by detecting the formation of C5b-9.[5][6][8]

Protocol 1: C3b Deposition ELISA (Classical Pathway)

This protocol describes the measurement of C3b deposition as an indicator of classical pathway activation and its inhibition by **Compstatin**.



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Caption: Workflow for a C3b deposition ELISA.

Materials:

- 96-well ELISA plates
- Human IgG or IgM for coating
- Blocking buffer (e.g., PBS with 1% BSA or gelatin)
- Normal human serum (NHS)
- **Compstatin** or its analogs
- GVB++ buffer (Veronal buffered saline with Ca²⁺ and Mg²⁺)
- Anti-human C3b antibody (e.g., rat anti-human C3d)
- HRP-conjugated secondary antibody (e.g., goat anti-rat IgG-HRP)
- TMB substrate solution
- Stop solution (e.g., 2N H₂SO₄)
- Plate reader

Procedure:

- Coating: Coat the wells of a 96-well plate with human IgG or IgM (e.g., 10 µg/mL in PBS) overnight at 4°C.
- Washing: Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).
- Blocking: Block the wells with blocking buffer for 2 hours at room temperature.
- Washing: Wash the wells three times with PBST.
- Sample Incubation:
 - Prepare serial dilutions of **Compstatin** in GVB++ buffer.
 - Dilute normal human serum in GVB++ (e.g., 1:100).
 - Mix the diluted serum with the **Compstatin** dilutions (or buffer as a control) and pre-incubate on ice for 30 minutes.
 - Add 100 µL of the serum/**Compstatin** mixture to the wells.
- Incubation: Incubate the plate for 35-60 minutes at 37°C to allow complement activation and C3b deposition.
- Washing: Wash the wells three times with PBST.
- Primary Antibody: Add 100 µL of diluted anti-human C3b antibody to each well and incubate for 1 hour at room temperature.
- Washing: Wash the wells three times with PBST.
- Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
- Washing: Wash the wells five times with PBST.

- Substrate Development: Add 100 μ L of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.
- Stopping the Reaction: Add 50 μ L of stop solution to each well.
- Reading: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each **Compstatin** concentration relative to the control (no **Compstatin**) and determine the IC50 value.

Protocol 2: sC5b-9 Formation ELISA (Wieslab® Complement System Screen)

This protocol is adapted from the Wieslab® Complement System Screen kit instructions and describes the measurement of sC5b-9 as an indicator of complement activation via the classical, MBL, or alternative pathways and its inhibition by **Compstatin**.



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